molecular formula C9H11N3O2 B11905957 6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one CAS No. 15199-07-2

6-Acetyl-7-methyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one

Cat. No.: B11905957
CAS No.: 15199-07-2
M. Wt: 193.20 g/mol
InChI Key: CYDGNUWTYRASNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and its structural resemblance to purines, which are essential components of nucleic acids. The presence of both pyrrole and pyrimidine rings in its structure makes it a versatile scaffold for the development of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolopyrimidine core through a series of nucleophilic addition and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, onto the pyrrolopyrimidine scaffold.

Scientific Research Applications

6-Acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purines.

    Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Acetyl-7-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern and the presence of both acetyl and methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

15199-07-2

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

6-acetyl-7-methyl-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11N3O2/c1-5-8-7(3-12(5)6(2)13)9(14)11-4-10-8/h4-5H,3H2,1-2H3,(H,10,11,14)

InChI Key

CYDGNUWTYRASNO-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(=O)C)C(=O)NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.